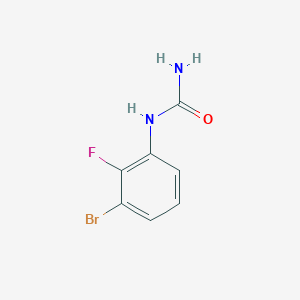
3,5-Dibromo-2-fluoro-6-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-fluoro-6-iodobenzonitrile: is a halogenated benzonitrile compound with the molecular formula C7HBr2FIN and a molecular weight of 404.80 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a highly substituted aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluoro-6-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a precursor benzonitrile compound. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-2-fluoro-6-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, and bromine can be used under conditions like reflux or in the presence of catalysts.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-2-fluoro-6-iodobenzonitrile is used as a building block in organic synthesis, particularly in the development of complex aromatic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzonitriles on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-fluoro-6-iodobenzonitrile involves its interaction with molecular targets through its halogen atoms. The presence of multiple halogens can enhance its reactivity and binding affinity to specific targets. The pathways involved may include halogen bonding, electrophilic aromatic substitution, and other interactions with biological molecules .
Comparación Con Compuestos Similares
- 3-Bromo-2-fluoro-6-iodobenzonitrile
- 2-Fluoro-6-iodobenzonitrile
- 1,3-Dibromo-5-fluoro-2-iodobenzene
Uniqueness: 3,5-Dibromo-2-fluoro-6-iodobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzonitrile core.
Propiedades
Fórmula molecular |
C7HBr2FIN |
|---|---|
Peso molecular |
404.80 g/mol |
Nombre IUPAC |
3,5-dibromo-2-fluoro-6-iodobenzonitrile |
InChI |
InChI=1S/C7HBr2FIN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
Clave InChI |
VVEFTDBHXFRRHD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)I)C#N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


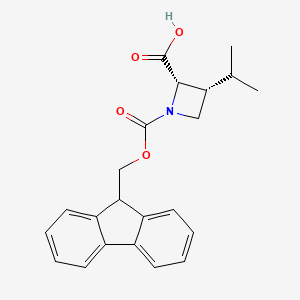

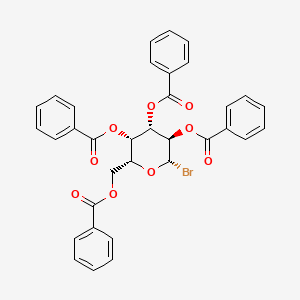
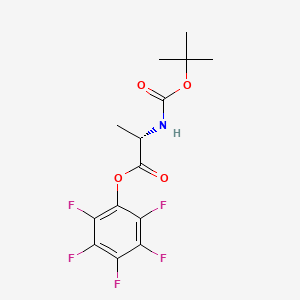

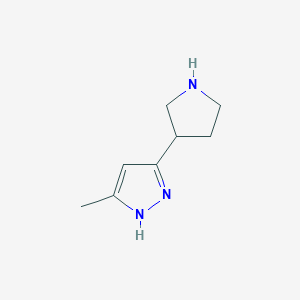
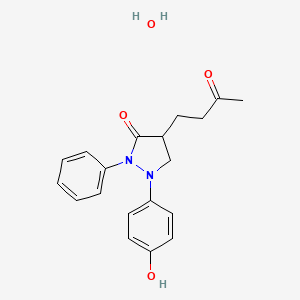
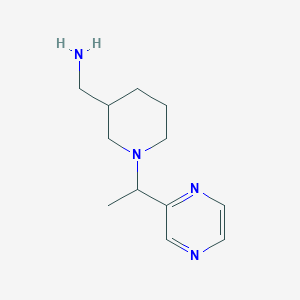
![2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12842480.png)
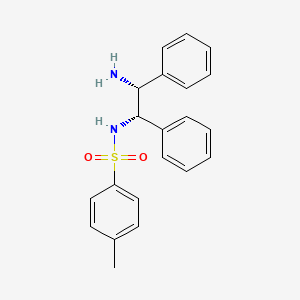

![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
